![molecular formula C15H16N2O2S B2980097 N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide CAS No. 2411226-80-5](/img/structure/B2980097.png)
N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide is a synthetic organic compound that features a thiazole ring, an oxirane (epoxide) group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Oxirane Group: The oxirane ring is formed by the epoxidation of an alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation: The final step involves the reaction of the oxirane intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the epoxide to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Diols: From reduction of the oxirane ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used to study enzyme interactions, particularly those involving epoxide hydrolases and thiazole-containing enzymes.
Industrial Applications: It may be used in the synthesis of polymers or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The thiazole ring may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide: Similar structure but lacks the methyl group on the thiazole ring.
N-[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide: Similar structure but lacks the phenyl group.
Uniqueness
N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the thiazole and oxirane rings makes it a versatile compound for various chemical and biological applications.
This compound’s distinct structure and reactivity profile make it a valuable subject for further research and development in multiple scientific fields.
Properties
IUPAC Name |
N-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-14(11-5-3-2-4-6-11)17-13(20-10)7-8-16-15(18)12-9-19-12/h2-6,12H,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZJXHXHHOPORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCNC(=O)C2CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)
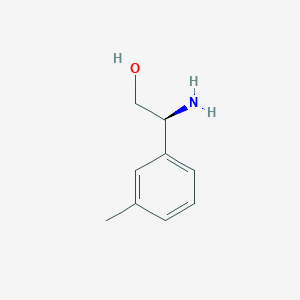
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)
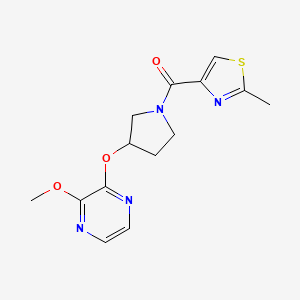
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)
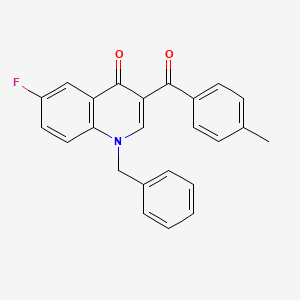
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
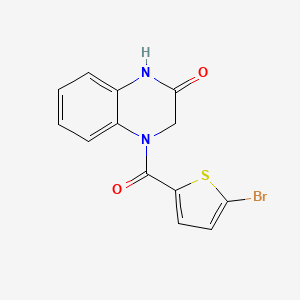
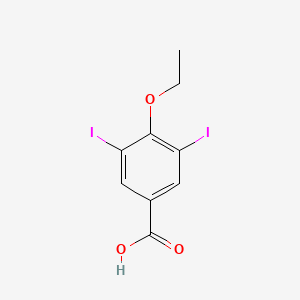
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)

![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)
![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)
